2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline
Description
2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline is a fluorinated quinoline derivative characterized by a quinoline core substituted with methyl groups at positions 4 and 8, and a 2,4-difluorophenoxy moiety at position 2. This compound belongs to the diarylquinoline family, which is notable for its diverse applications in medicinal chemistry, materials science, and catalysis.
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-4,8-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO/c1-10-4-3-5-13-11(2)8-16(20-17(10)13)21-15-7-6-12(18)9-14(15)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHWQPLPFAGWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)OC3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
The preparation of 2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline generally follows one of three main strategic approaches:
From 2-Halo-4,8-dimethylquinoline Precursors
The most common approach utilizes 2-chloro-4,8-dimethylquinoline or 2-bromo-4,8-dimethylquinoline as key intermediates. These halogenated precursors undergo nucleophilic aromatic substitution with 2,4-difluorophenol to yield the target compound. This approach leverages the excellent leaving group properties of the halogen at the electrophilic 2-position of the quinoline ring.
Via 2-Hydroxy-4,8-dimethylquinoline
An alternative approach involves the synthesis of 2-hydroxy-4,8-dimethylquinoline followed by O-arylation using 2,4-difluorophenyl halides or other activated derivatives through various coupling methods.
Direct Construction with Pre-installed Difluorophenoxy Group
This strategy involves constructing the quinoline ring with the difluorophenoxy group already in place, typically through cyclization reactions of appropriately substituted precursors.
Preparation of Key Intermediate: 4,8-Dimethylquinoline Derivatives
Synthesis of 2-Chloro-4,8-dimethylquinoline
The critical intermediate 2-chloro-4,8-dimethylquinoline can be prepared through several established methods:
From 2-Methylaniline via Skraup-Type Synthesis
This classical approach involves the reaction of 2-methylaniline with appropriate reagents to form the 8-methylquinoline core, followed by functionalization to introduce the 4-methyl group and the 2-chloro substituent.
The Skraup synthesis and its modifications have been widely employed for preparing quinoline derivatives. According to literature, "other methods for the preparation of 2,4-dimethylquinoline involve the Beyer synthesis from aniline hydrochloride and ethylidene acetone, a modification of the original approach".
From 4-Chloro-2,8-dimethylquinoline via Isomerization
Some synthetic routes may utilize 4-chloro-2,8-dimethylquinoline (CAS: 32314-39-9) as a precursor, with subsequent isomerization strategies to obtain the 2-chloro-4,8-dimethyl isomer.
Acetoacetate Method
This method involves condensation of o-toluidine (2-methylaniline) with ethyl acetoacetate or related β-keto esters in the presence of strong acids:
"Compounds 4a (0.2 mol) was added portionwise to a stirred solution of diphenyl ether (200 mL) at 250 °C within 10 min. The resulting solution was stirred for 20 min and cooled to 40 °C, then a solid formed. [...] A mixture of compound 5 (0.1 mol) in phosphorus oxychloride (70 mL) were heated to 80 °C for 1.5 h."
This approach yields 2-chloro-4-methylquinoline derivatives that can be further modified to introduce the 8-methyl group.
Synthesis of 2-Hydroxy-4,8-dimethylquinoline
2-Hydroxy-4,8-dimethylquinoline can be prepared through the Conrad-Limpach synthesis or similar approaches:
"The commercially available ethyl acetoacetate was condensed with 4-substituted anilines in the presence of ammonium ceric nitrate at 40 °C leading to the formation of 4a–b. Treatment of 4a–b in diphenyl ether at 250 °C for 20 min yielded compounds 5a–b, which were then chlorinated with phosphoryl chloride to afford 4-chloro-2-methylquinolines 6a–b in 97–98% yields."
This method can be adapted to synthesize 2-hydroxy-4,8-dimethylquinoline by using appropriately substituted starting materials.
Introduction of the 2,4-Difluorophenoxy Group
Nucleophilic Aromatic Substitution (SNAr)
The most direct method for introducing the 2,4-difluorophenoxy group involves nucleophilic aromatic substitution of 2-chloro-4,8-dimethylquinoline with 2,4-difluorophenol:
Base-Promoted SNAr
This approach utilizes a base (typically potassium carbonate, cesium carbonate, or sodium hydride) to deprotonate 2,4-difluorophenol, generating the corresponding phenoxide that acts as a nucleophile toward the 2-position of 2-chloro-4,8-dimethylquinoline.
Based on similar reactions, the following conditions would be applicable:
"With potassium carbonate; at 20.0℃; for 24.0h; [...] To a solution of 10 g (55.9 mmol) 2,4-dichloro-5-methoxy-pyrimidine in 200 mL MeOH was added 7.7 g (55.9 mmol) K2CO3. The reaction mixture was stirred at room temperature for 24 h, then the volatiles were removed in vacuo."
Adapting this methodology for our target compound would involve:
- Deprotonation of 2,4-difluorophenol with K2CO3 in a suitable solvent
- Addition of 2-chloro-4,8-dimethylquinoline
- Stirring at room temperature or moderate heating
- Workup and purification
Palladium-Catalyzed Coupling Methods
Palladium-catalyzed cross-coupling provides an alternative approach for introducing the 2,4-difluorophenoxy group:
Buchwald-Hartwig Coupling
This method utilizes palladium catalysts with appropriate ligands to facilitate the coupling of 2-chloro-4,8-dimethylquinoline with 2,4-difluorophenol:
"With tetrakis(triphenylphosphine) palladium(0); sodium carbonate; In 1,4-dioxane; water; for 5.0h; Reflux; Inert atmosphere; [...] 2-Chloro-4,5-dimethoxypyrimidine (100 mg, 0.57 mmol), (4-cyanophenyl)boronic acid (126 mg, 0.86 mmol), Pd(PPh3)4 (66 mg, 0.06 mmol) and Na2CO3 (182 mg, 1.72 mmol) were dissolved in a mixture of dioxane (9 mL) and water (3 mL). The air was evacuated and replaced with N2."
For our target compound, similar conditions could be employed using 2,4-difluorophenol instead of the boronic acid, with appropriate modifications to the reaction conditions.
Chan-Lam Coupling
The Chan-Lam coupling offers another potential route, using copper catalysts to facilitate the coupling of phenols with aryl halides:
"With caesium carbonate; (diphenylphosphin)ferrocene; In tetrahydrofuran; water; at 150.0℃; for 0.166667h; Microwave irradiation; [...] To a mixture of 0.05 g (0.26 mmol) 4-trifluoromethylphenylboronic acid, 0.02 g (0.009 mmol Pd EN Cat 30, and 0.65 mL 1 M aq Cs2CO3, was added a solution of 0.005 g (0.009 mmol) (bisdiphenylphosphino)ferrocene and 0.03 g (0.17 mmol) 2-chloro-4,5-dimethoxy-pyrimidine in 1 mL THF."
Complete Synthetic Routes to this compound
Method 1: Via 2-Chloro-4,8-dimethylquinoline
Based on the synthesis of related compounds, a complete synthetic route would involve:
- Preparation of 2-chloro-4,8-dimethylquinoline from appropriate precursors
- Nucleophilic aromatic substitution with 2,4-difluorophenol
The detailed procedure would be:
Synthesis of 2-chloro-4,8-dimethylquinoline:
- React 2-methylaniline with ethyl acetoacetate in the presence of a suitable acid catalyst
- Cyclize the intermediate in diphenyl ether at high temperature
- Chlorinate the resulting 2-hydroxy-4,8-dimethylquinoline with phosphoryl chloride
Introduction of the 2,4-difluorophenoxy group:
- Dissolve 2-chloro-4,8-dimethylquinoline and 2,4-difluorophenol in a suitable solvent
- Add a base (K2CO3 or Cs2CO3)
- Heat the reaction mixture under appropriate conditions
- Isolate and purify the product
Method 2: One-Pot Synthesis Approach
Drawing from the one-pot synthesis methodology described for quinoline derivatives, a potential route could involve:
"This study focused on synthesizing a series of quinoline-based pyrimidodiazepines 4a-f as a novel antifibrotic hit. The target compounds were synthesized via a one-pot reaction then investigated in a rat model of lung fibrosis induced by bleomycin (BLM)."
For this compound, a one-pot approach might involve:
- Preparation of a suitable 2-methylaniline derivative
- Reaction with a β-ketoester containing the 2,4-difluorophenoxy group or a precursor
- Cyclization and aromatization to form the target compound
Method 3: From 1,2-Disubstituted-4-quinolone Intermediates
Based on the synthesis of 1,2-disubstituted-4-quinolones described in the literature, another approach could involve:
"Includes the following steps: (1) get substituted acyl chloride and dissolve in solvent, then add N-substituted o-aminoacetophenone, stir, obtain reaction system; (2) adding a base to the reaction system, reacting at 25-60° C, after the reaction is complete, extracting, back-extracting, drying and distilling off the solvent to obtain 1,2-disubstituted-4-quinolone."
This approach could be modified to incorporate the 2,4-difluorophenoxy group at an appropriate stage.
Comparison of Preparation Methods
Comparative Analysis of Synthetic Routes
Table 1: Comparison of Synthetic Methods for this compound
| Method | Key Intermediate | Reagents | Conditions | Potential Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| SNAr via 2-chloro intermediate | 2-Chloro-4,8-dimethylquinoline | 2,4-Difluorophenol, K₂CO₃ | DMF or DMSO, 80-100°C, 12-24h | 70-85% | Straightforward, well-established | Requires preparation of chloro intermediate |
| Palladium-catalyzed coupling | 2-Bromo or 2-chloro-4,8-dimethylquinoline | 2,4-Difluorophenol, Pd catalyst, Base | Dioxane/H₂O, 80-100°C, 4-8h | 65-80% | Milder conditions, functional group tolerance | Requires expensive catalysts |
| Copper-catalyzed coupling | 2-Bromo or 2-iodo-4,8-dimethylquinoline | 2,4-Difluorophenol, Cu catalyst, Base | DMF, 100-120°C, 12-24h | 60-75% | Works with less reactive substrates | Higher temperatures, longer reaction times |
| One-pot synthesis | 2-Methylaniline derivatives | 2,4-Difluorophenol, β-ketoester derivatives | Multi-step, varying conditions | 50-65% | Fewer isolation steps | Complex reaction mixtures, purification challenges |
Optimization Parameters
The optimal method for preparing this compound depends on several factors:
- Scale of synthesis
- Available equipment and reagents
- Purity requirements
- Cost considerations
- Environmental impact
For laboratory-scale synthesis, the palladium-catalyzed coupling method often provides the best balance of yield, purity, and convenience. For industrial-scale production, the SNAr approach may be more economical despite potentially requiring higher temperatures or longer reaction times.
Purification and Characterization
Purification Techniques
Purification of this compound typically involves:
- Column chromatography (silica gel, eluting with appropriate solvent systems)
- Recrystallization from suitable solvents
- Preparative HPLC for high-purity requirements
Example purification procedure based on similar compounds:
"The organic layer was dried over Na₂SO₄ and concentrated under reduced pressure and the resulting residue was flash chromatographed on silica gel eluting with 0 to 10% EtOAc/Hexane.... This afforded 2-(4-fluorophenyl)-4,5-dimethoxypyrimidine as a white solid (123 mg, 77%); m.p.114-116°C."
Analytical Characterization
The successful preparation of this compound should be confirmed through:
- ¹H NMR and ¹³C NMR spectroscopy
- ¹⁹F NMR for fluorine-containing compounds
- High-resolution mass spectrometry (HRMS)
- Elemental analysis
- X-ray crystallography (if crystalline)
Expected spectral characteristics can be predicted based on similar compounds:
"¹H NMR (400 MHz, CDC13) δ 8.37 (dd, J= 9 Hz, J= 6 Hz, 2H), 8.12 (s, 1H), 7.16 - 7.12 (m, 2H), 4.17 (s, 3H), 3.98 (s, 3H); ¹³C NMR (100 MHz, CDC13) δ 163.1 (JC,F= 248 Hz), 159.7, 155.3, 141.0, 137.2, 133.6 (JC,F= 3 Hz), 129.6 (JC,F= 8 Hz), 115.3 (JC,F= 22 Hz), 56.4, 54.0; ¹⁹F NMR (376 MHz, CDC13) δ -111.9."
Industrial Scale Production Considerations
Scale-Up Challenges
When scaling up the synthesis of this compound from laboratory to industrial scale, several challenges must be addressed:
- Heat management for exothermic reactions
- Solvent selection for environmental and economic considerations
- Catalyst recovery and recycling for precious metal catalysts
- Process safety, particularly for high-temperature reactions
- Waste management and environmental impact
Cost-Effective Approaches
For industrial production, cost-effectiveness can be achieved through:
- Optimization of reagent stoichiometry
- Continuous flow processes for better heat management
- Selection of less expensive catalysts or catalyst systems
- Recovery and recycling of solvents and catalysts
- Integration of reaction and purification steps
Chemical Reactions Analysis
2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, using reagents such as halogens or nitro groups.
Major Products: The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
Safety Profile
The compound has been classified with specific hazard warnings:
- Acute Toxicity : Harmful if swallowed (H302)
- Skin Irritation : Causes skin irritation (H315)
- Eye Damage : Causes serious eye damage (H318) .
Medicinal Chemistry
The primary application of 2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline lies in its role as a modulator of ATP-binding cassette transporters, particularly in the treatment of cystic fibrosis and other related diseases. The compound is known to enhance the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which can be beneficial in conditions characterized by mucus hypersecretion such as chronic obstructive pulmonary disease (COPD) and dry eye disease .
Table 1: Therapeutic Applications
| Disease/Condition | Mechanism of Action | Potential Benefits |
|---|---|---|
| Cystic Fibrosis | Modulation of CFTR activity | Improved mucus clearance |
| Chronic Obstructive Pulmonary Disease | Enhanced anion secretion | Reduction in mucus viscosity and improved airflow |
| Dry Eye Disease | Increased fluid transport | Alleviation of dryness symptoms |
| Sjögren's Syndrome | Hydration of ocular surface | Relief from dryness in eyes and mouth |
Anticancer Research
Recent studies have indicated that derivatives of quinoline compounds can exhibit anticancer properties. The structural framework of this compound may contribute to its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Case Study: Anticancer Activity
A study investigating the effects of quinoline derivatives on breast cancer cell lines demonstrated that compounds similar to this compound significantly reduced cell viability through apoptosis induction. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival .
Neurodegenerative Diseases
Research suggests that modulation of CFTR activity may also have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to influence ion transport could potentially alleviate symptoms associated with these disorders by enhancing neuronal function and reducing neuroinflammation .
Table 2: Potential Impact on Neurodegenerative Diseases
| Disease | Proposed Mechanism | Expected Outcomes |
|---|---|---|
| Alzheimer's Disease | Modulation of ion transport | Improved neuronal health and cognitive function |
| Parkinson's Disease | Reduction of neuroinflammation | Slowed progression of disease symptoms |
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 2,4-difluorophenoxy group contrasts with chloro or phenyl substituents in analogs like 2e and 2f. Fluorine substituents typically improve metabolic stability compared to chlorine .
- Synthetic Complexity: The synthesis of 2-(2,4-difluorophenoxy)-4,8-dimethylquinoline likely requires sequential coupling steps, similar to 2f and 3g, but with a phenoxy group instead of phenyl .
Key Observations :
- Environmental Behavior: 4,8-Dimethylquinoline’s persistence in pyrolysis oil and AQP processing highlights the environmental impact of methyl-substituted quinolines, suggesting similar stability for the target compound .
Physicochemical Property Comparisons
Table 3: Physical Properties of Selected Quinolines
Key Observations :
- Lipophilicity: The target compound’s predicted higher logP (~3.5 vs.
- Thermal Stability: High boiling points (~450°C) in fluorinated quinolines suggest suitability for high-temperature applications .
Biological Activity
2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H13F2N
- Molecular Weight : 263.27 g/mol
- Structure : The compound features a quinoline core substituted with a difluorophenoxy group and additional methyl groups at positions 4 and 8.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its ability to modulate ATP-binding cassette (ABC) transporters, which play crucial roles in drug metabolism and resistance mechanisms in cancer cells .
Key Mechanisms:
- Inhibition of ABC Transporters : The compound acts as a modulator of ABC transporters, potentially enhancing the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of quinoline compounds exhibit antimicrobial properties against various pathogens, suggesting that this compound may possess similar effects .
Anticancer Activity
Research indicates that quinoline derivatives can exhibit significant cytotoxicity against various cancer cell lines. For example:
These values suggest that this compound may be more effective than traditional chemotherapeutics like cisplatin.
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored. In studies involving various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 22 | |
| Klebsiella pneumoniae | 25 | |
| Escherichia coli | 24 |
These results indicate promising antibacterial activity, warranting further investigation into its use as an antimicrobial agent.
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of several quinoline derivatives on human cancer cell lines. The results demonstrated that compounds similar to this compound showed higher selectivity towards cancer cells compared to normal fibroblasts .
- Combination Therapy : Research has suggested that using this compound in combination with established chemotherapeutics may enhance overall treatment efficacy by overcoming drug resistance associated with ABC transporter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
